molecular formula C18H26ClN3O2 B2519941 N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide CAS No. 946233-55-2

N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2519941
CAS RN: 946233-55-2
M. Wt: 351.88
InChI Key: LEUXQJMRWPTRNF-UHFFFAOYSA-N
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Description

“N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also features an oxalamide group and a chlorobenzyl group.


Molecular Structure Analysis

The compound contains a piperidine ring, a type of saturated heterocycle that is a key structural motif in many natural products and drugs . It also has an oxalamide group, which is a type of amide, and a chlorobenzyl group, which is a type of aromatic compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its overall size and shape, the presence of polar groups like the oxalamide, and the presence of aromatic groups like the chlorobenzyl.

Scientific Research Applications

Synthetic Methodologies

The compound N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide falls within a broader category of chemical compounds that can be synthesized via innovative methodologies. For instance, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of compounds like N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide. This method is operationally simple and high yielding, making it a useful formula for synthesizing a variety of oxalamides and anthranilic acid derivatives (Mamedov et al., 2016).

Photophysical Properties

Research into the photophysical properties of related compounds, such as dihydronicotinamides, provides insights into the structural and electronic characteristics that can influence the behavior of N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide. Spectroscopic investigations reveal important details about the conformation, absorption, and fluorescence of these molecules, which could have implications for the applications of N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide in fields such as materials science and molecular electronics (Fischer et al., 1988).

Electrocatalytic Applications

The electrochemical properties of related N-oxyl species, such as Tetramethylpiperidine N-Oxyl (TEMPO) and Phthalimide N-Oxyl (PINO), have been extensively studied. These compounds serve as catalysts for the selective oxidation of organic molecules and have found use in electrosynthetic reactions. The electrocatalytic applications of such N-oxyl compounds could provide a framework for understanding the potential electrochemical applications of N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, particularly in the context of organic synthesis and materials chemistry (Nutting et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to proteins in the body and modulating their activity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O2/c1-13(2)22-9-7-14(8-10-22)11-20-17(23)18(24)21-12-15-5-3-4-6-16(15)19/h3-6,13-14H,7-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUXQJMRWPTRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

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